molecular formula C21H23N3O3 B3008323 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide CAS No. 898466-20-1

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide

Cat. No.: B3008323
CAS No.: 898466-20-1
M. Wt: 365.433
InChI Key: IPWGISFBQNOTFU-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 3,4-dihydro-2H-quinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 1-acetyl-3,4-dihydro-2H-quinoline.

    Oxamide Formation: The acetylated quinoline derivative is then reacted with 2,6-dimethylaniline in the presence of an activating agent like carbonyldiimidazole (CDI) to form the desired oxamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(phenyl)oxamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(4-methylphenyl)oxamide

Uniqueness

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide is unique due to the presence of the 2,6-dimethylphenyl group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-6-4-7-14(2)19(13)23-21(27)20(26)22-17-10-9-16-8-5-11-24(15(3)25)18(16)12-17/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGISFBQNOTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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